molecular formula C8H13N3O3 B028634 Pyroglutamylalanine amide CAS No. 100462-32-6

Pyroglutamylalanine amide

Cat. No. B028634
M. Wt: 199.21 g/mol
InChI Key: CLNSLBYOSNFAOC-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamylalanine amide (Pyr-Ala-NH2) is a cyclic dipeptide consisting of two amino acids, pyroglutamic acid and alanine, joined by an amide bond. Pyr-Ala-NH2 has been found to exhibit various biological activities, including antioxidant, antiviral, and anticancer properties.

Mechanism Of Action

The mechanism of action of Pyroglutamylalanine amide is not fully understood. However, studies have suggested that Pyroglutamylalanine amide may exert its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Biochemical And Physiological Effects

Pyroglutamylalanine amide has been shown to have several biochemical and physiological effects. It can increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Pyroglutamylalanine amide can also inhibit the replication of viruses by interfering with viral entry, fusion, and replication. In addition, Pyroglutamylalanine amide can induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Advantages And Limitations For Lab Experiments

One advantage of Pyroglutamylalanine amide is its stability, which allows for long-term storage and use in experiments. Pyroglutamylalanine amide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of Pyroglutamylalanine amide is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Pyroglutamylalanine amide. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, future studies could focus on optimizing the synthesis and purification methods of Pyroglutamylalanine amide to improve its solubility and stability.

Synthesis Methods

Pyroglutamylalanine amide can be synthesized by several methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and enzymatic synthesis. The most common method is solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a solid support. The protected peptide is then cleaved from the support and deprotected to obtain the final product.

Scientific Research Applications

Pyroglutamylalanine amide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Pyroglutamylalanine amide also has antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, Pyroglutamylalanine amide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.

properties

CAS RN

100462-32-6

Product Name

Pyroglutamylalanine amide

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C8H13N3O3/c1-4(7(9)13)10-8(14)5-2-3-6(12)11-5/h4-5H,2-3H2,1H3,(H2,9,13)(H,10,14)(H,11,12)/t4-,5+/m1/s1

InChI Key

CLNSLBYOSNFAOC-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCC(=O)N1

SMILES

CC(C(=O)N)NC(=O)C1CCC(=O)N1

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCC(=O)N1

synonyms

L-pyroglutamyl-D-alanine amide
pyroglutamylalanine amide

Origin of Product

United States

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